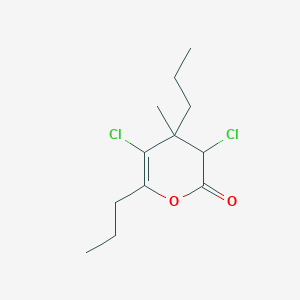![molecular formula C13H12Cl2N2O B14528323 Pyridinium, 1-[2-[(2-chlorophenyl)amino]-2-oxoethyl]-, chloride CAS No. 62513-06-8](/img/structure/B14528323.png)
Pyridinium, 1-[2-[(2-chlorophenyl)amino]-2-oxoethyl]-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1-[2-[(2-chlorophenyl)amino]-2-oxoethyl]-, chloride is a type of pyridinium salt. Pyridinium salts are a class of organic compounds that contain a pyridinium cation, which is the conjugate acid of pyridine. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts typically involves the reaction of pyridine with an alkyl halide or alkyl sulfate. For Pyridinium, 1-[2-[(2-chlorophenyl)amino]-2-oxoethyl]-, chloride, the synthesis can be achieved through the N-alkylation of pyridine with a suitable alkyl halide under specific conditions . The reaction is usually carried out at elevated temperatures (around 150°C) in the absence of a solvent .
Industrial Production Methods
Industrial production of pyridinium salts often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the desired product. Techniques such as crystallization, distillation, and chromatography are commonly employed to ensure the purity of the final compound .
Chemical Reactions Analysis
Types of Reactions
Pyridinium salts undergo various types of chemical reactions, including:
Oxidation: Pyridinium salts can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert pyridinium salts back to pyridine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the pyridinium ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyridinium salts results in pyridine N-oxides, while reduction leads to the formation of pyridine .
Scientific Research Applications
Pyridinium, 1-[2-[(2-chlorophenyl)amino]-2-oxoethyl]-, chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of pyridinium salts involves their interaction with specific molecular targets and pathways. These compounds can act as electrophiles, reacting with nucleophiles in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pyridinium, 1-[2-[(2-chlorophenyl)amino]-2-oxoethyl]-, chloride include other pyridinium salts such as:
- Pyridinium chlorochromate
- N-methylpyridinium
- Paraquat
Uniqueness
What sets this compound apart from other pyridinium salts is its specific chemical structure, which imparts unique properties and reactivity.
Properties
CAS No. |
62513-06-8 |
|---|---|
Molecular Formula |
C13H12Cl2N2O |
Molecular Weight |
283.15 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-pyridin-1-ium-1-ylacetamide;chloride |
InChI |
InChI=1S/C13H11ClN2O.ClH/c14-11-6-2-3-7-12(11)15-13(17)10-16-8-4-1-5-9-16;/h1-9H,10H2;1H |
InChI Key |
PXXHPRHQYOCGJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)NC2=CC=CC=C2Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Chloro-4-[(propan-2-yl)sulfanyl]furan-2(5H)-one](/img/structure/B14528253.png)









![[1-(4-Chlorophenyl)-2-phenylethyl]carbamodithioic acid](/img/structure/B14528303.png)
